molecular formula C10H19NO2 B1314653 Ethyl 2-(1-methylpiperidin-4-yl)acetate CAS No. 67686-05-9

Ethyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No.: B1314653
CAS No.: 67686-05-9
M. Wt: 185.26 g/mol
InChI Key: ZUFWZYDSNSUYDS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylpiperidin-4-yl)acetate is an organic compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(1-methylpiperidin-4-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This process is crucial for the proper functioning of the cholinergic system .

Mode of Action

In general, AChE inhibitors prevent the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE affects the cholinergic system, which plays a key role in muscle contraction, pain response, and cognitive functions such as memory and attention. By preventing the breakdown of acetylcholine, this compound could potentially enhance cholinergic transmission .

Result of Action

The primary molecular effect of this compound’s action would be the increased concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE. This could lead to enhanced cholinergic transmission, potentially affecting various physiological processes such as muscle contraction and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate typically involves the reaction of 1-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(1-methylpiperidin-4-yl)acetate has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-methylpiperidin-4-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester group and piperidine ring make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

ethyl 2-(1-methylpiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWZYDSNSUYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473734
Record name Ethyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67686-05-9
Record name Ethyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(1-Methyl-piperid-4-yl)-ethanoic acid ethyl ester is prepared from 1-methyl-piperid4-one (1 equiv), triethyl phosphono acetate (1 equiv) and NaH (1.1 equiv) in benzene followed by reduction of the alkene bond according to the procedure of Cignarella etc. (J Heterocyclic Chem 1993, 30 (5), 1337-1340).
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